molecular formula C22H18BrClN2O4 B283153 2-(3-bromo-2-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

2-(3-bromo-2-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B283153
M. Wt: 489.7 g/mol
InChI Key: VPYOQIZHGGFJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromo-2-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of quinazolinone derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(3-bromo-2-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been proposed that the compound acts by inhibiting various signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer progression. Additionally, the compound has been found to induce cell death in cancer cells by activating apoptotic pathways.

Advantages and Limitations for Lab Experiments

The compound has several advantages for use in laboratory experiments. It exhibits high potency and selectivity against cancer cells, making it an ideal candidate for drug development. However, its low solubility in water can pose a challenge for its use in in vivo studies.

Future Directions

Several future directions for research on 2-(3-bromo-2-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can be identified. These include further studies on its mechanism of action, optimization of its chemical structure for better efficacy, and exploration of its potential as a therapeutic agent in other diseases.
In conclusion, 2-(3-bromo-2-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound with promising potential as a therapeutic agent in various diseases. Its anti-inflammatory, anti-cancer, and anti-microbial activities make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its chemical structure for better efficacy.

Synthesis Methods

The synthesis of 2-(3-bromo-2-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been described in several research articles. One of the most commonly used methods involves the reaction of 2-methoxyphenylamine with 3-bromo-2-chloro-4-hydroxy-5-methoxybenzaldehyde in the presence of a base, followed by cyclization with an isocyanate.

Scientific Research Applications

The compound has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. Several research studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

Molecular Formula

C22H18BrClN2O4

Molecular Weight

489.7 g/mol

IUPAC Name

2-(3-bromo-2-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C22H18BrClN2O4/c1-29-16-10-6-5-9-15(16)26-21(25-14-8-4-3-7-12(14)22(26)28)13-11-17(30-2)20(27)18(23)19(13)24/h3-11,21,25,27H,1-2H3

InChI Key

VPYOQIZHGGFJMT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4Cl)Br)O)OC

Canonical SMILES

COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4Cl)Br)O)OC

Origin of Product

United States

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